molecular formula C24H25N3O4S2 B2973625 N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-10-0

N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2973625
CAS No.: 851782-10-0
M. Wt: 483.6
InChI Key: SXRILSYTBYCSQO-UHFFFAOYSA-N
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Description

N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: is a complex organic compound often used in various scientific research applications. It belongs to a class of compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole:

    • p-Tolylhydrazine reacts with a suitable aldehyde under acidic conditions to form the desired pyrazole.

    • Tosylation of the resulting pyrazole using tosyl chloride and a base like pyridine.

  • Step 2: Coupling with 3-bromophenylmethanesulfonamide:

    • A palladium-catalyzed Suzuki coupling reaction can be used to attach the 3-bromophenylmethanesulfonamide to the tosylated pyrazole, using a palladium catalyst, a phosphine ligand, and a base in a solvent such as ethanol.

Industrial Production Methods:

  • Large-scale production may involve continuous flow chemistry techniques to optimize reaction times and yields.

  • Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: Potential conversion to sulfoxides or sulfones under oxidative conditions using agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Potential hydrogenation of double bonds under catalytic conditions, using palladium on carbon in hydrogen atmosphere.

  • Substitution: Possible nucleophilic substitution at the sulfonamide group with nucleophiles like amines.

Common Reagents and Conditions:

  • Oxidation: m-Chloroperbenzoic acid, Hydrogen peroxide.

  • Reduction: Palladium on carbon with hydrogen.

  • Substitution: Amines or other nucleophiles under basic conditions.

Major Products Formed:

  • Sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of other complex molecules.

  • Biology: Employed in the study of enzyme inhibition and protein interactions.

  • Medicine: Investigated for potential anti-inflammatory and anticancer properties.

  • Industry: Utilized in the development of new materials and catalysis techniques.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding.

  • It may interact with cellular signaling pathways, modulating protein expression or activity.

Comparison with Similar Compounds

  • Compared to N-(3-(5-(p-tolyl)-1H-pyrazol-3-yl)phenyl)methanesulfonamide , it shows greater stability due to the tosyl group.

  • Compared to N-(3-phenyl-5-tosyl-4,5-dihydro-1H-pyrazol-3-yl)methanesulfonamide , it exhibits different reactivity due to the additional p-tolyl group.

  • Other similar compounds : Other similar compounds: N-(3-(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide and N-(3-(2-methylphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide .

Conclusion

N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide highlights its synthetic routes, reactions, applications, and unique properties. Its versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-17-7-11-19(12-8-17)24-16-23(20-5-4-6-21(15-20)26-32(3,28)29)25-27(24)33(30,31)22-13-9-18(2)10-14-22/h4-15,24,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRILSYTBYCSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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